molecular formula C9H12FN3O2 B13517832 tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate

tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate

Cat. No.: B13517832
M. Wt: 213.21 g/mol
InChI Key: LBUIKZKMMDLEHW-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a 2-fluoropyrimidin-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate typically involves the reaction of 2-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

    Starting Materials: 2-fluoropyrimidine, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The 2-fluoropyrimidine is dissolved in an anhydrous solvent such as dichloromethane. Triethylamine is added to the solution, followed by the slow addition of tert-butyl chloroformate. The reaction mixture is stirred at room temperature for several hours until completion. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed to the corresponding carbamic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water or aqueous solvents.

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Hydrolysis Products: The primary product is the corresponding carbamic acid.

    Oxidation and Reduction Products: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites of enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific target and the nature of the interaction.

Comparison with Similar Compounds

  • tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate
  • tert-Butyl N-(2-bromopyrimidin-5-yl)carbamate
  • tert-Butyl N-(2-iodopyrimidin-5-yl)carbamate

Comparison: tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and binding affinity of the compound. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C9H12FN3O2

Molecular Weight

213.21 g/mol

IUPAC Name

tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate

InChI

InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14)

InChI Key

LBUIKZKMMDLEHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1)F

Origin of Product

United States

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